molecular formula C17H17NO3 B283477 3-{[3-(Allyloxy)benzyl]amino}benzoicacid

3-{[3-(Allyloxy)benzyl]amino}benzoicacid

Cat. No. B283477
M. Wt: 283.32 g/mol
InChI Key: VNJJEXTXMATMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(Allyloxy)benzyl]amino}benzoicacid, also known as ABBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABBA is a benzylamine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-{[3-(Allyloxy)benzyl]amino}benzoicacid is not fully understood. However, it has been suggested that 3-{[3-(Allyloxy)benzyl]amino}benzoicacid may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
3-{[3-(Allyloxy)benzyl]amino}benzoicacid has been shown to have minimal toxicity and low cytotoxicity in normal cells. 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has also been shown to have antioxidant and anti-inflammatory effects. Additionally, 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has been shown to have an effect on the immune system by enhancing the activity of natural killer cells and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[3-(Allyloxy)benzyl]amino}benzoicacid is its low toxicity and minimal cytotoxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 3-{[3-(Allyloxy)benzyl]amino}benzoicacid is its poor solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-{[3-(Allyloxy)benzyl]amino}benzoicacid. One of the future directions is the development of novel drug delivery systems using 3-{[3-(Allyloxy)benzyl]amino}benzoicacid. Another future direction is the synthesis of novel materials using 3-{[3-(Allyloxy)benzyl]amino}benzoicacid. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[3-(Allyloxy)benzyl]amino}benzoicacid and its potential applications in cancer therapy and other fields.
Conclusion:
In conclusion, 3-{[3-(Allyloxy)benzyl]amino}benzoicacid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has been synthesized using different methods and has been extensively studied for its potential applications in cancer therapy, drug delivery, and material science. 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has minimal toxicity and low cytotoxicity in normal cells and has been shown to have antioxidant and anti-inflammatory effects. However, further studies are needed to fully understand the mechanism of action of 3-{[3-(Allyloxy)benzyl]amino}benzoicacid and its potential applications in various fields.

Synthesis Methods

3-{[3-(Allyloxy)benzyl]amino}benzoicacid can be synthesized using different methods, including the reaction of 3-bromoanisole with allylamine and sodium hydride, followed by the reaction with 3-aminobenzoic acid. Another method involves the reaction of 3-(allyloxy)benzylamine with 3-bromo-benzoic acid in the presence of palladium catalyst and triethylamine.

Scientific Research Applications

3-{[3-(Allyloxy)benzyl]amino}benzoicacid has been extensively studied for its potential applications in various fields, including cancer therapy, drug delivery, and material science. 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has also been used as a drug delivery system for the targeted delivery of drugs to cancer cells. Additionally, 3-{[3-(Allyloxy)benzyl]amino}benzoicacid has been used in the synthesis of novel materials, such as polymers and dendrimers.

properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-[(3-prop-2-enoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C17H17NO3/c1-2-9-21-16-8-3-5-13(10-16)12-18-15-7-4-6-14(11-15)17(19)20/h2-8,10-11,18H,1,9,12H2,(H,19,20)

InChI Key

VNJJEXTXMATMPQ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(=O)O

solubility

42.5 [ug/mL]

Origin of Product

United States

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